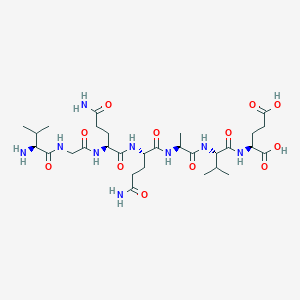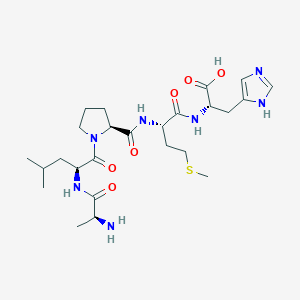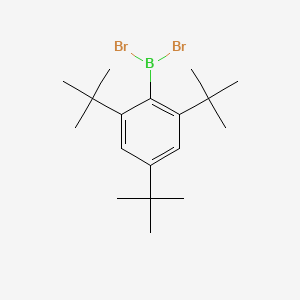
Dibromo(2,4,6-tri-tert-butylphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(2,4,6-tri-tert-butylphenyl)borane is a chemical compound that features a boron atom bonded to a phenyl ring substituted with three tert-butyl groups and two bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(2,4,6-tri-tert-butylphenyl)borane typically involves the bromination of 2,4,6-tri-tert-butylphenylborane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Dibromo(2,4,6-tri-tert-butylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation may yield boronic acids or esters .
科学的研究の応用
Dibromo(2,4,6-tri-tert-butylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism by which Dibromo(2,4,6-tri-tert-butylphenyl)borane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as coupling and substitution. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in these reactions .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the boron atom, making it less versatile in coupling reactions.
2,4,6-Tri-tert-butylphenol: Lacks bromine atoms and boron, used primarily as an antioxidant.
4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with fewer bromine atoms and no boron, used in polymerization reactions.
Uniqueness
Dibromo(2,4,6-tri-tert-butylphenyl)borane is unique due to the presence of both bromine atoms and a boron atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. The steric hindrance from the tert-butyl groups also provides enhanced stability and selectivity in reactions .
特性
CAS番号 |
501122-97-0 |
|---|---|
分子式 |
C18H29BBr2 |
分子量 |
416.0 g/mol |
IUPAC名 |
dibromo-(2,4,6-tritert-butylphenyl)borane |
InChI |
InChI=1S/C18H29BBr2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChIキー |
NFCXMKVHVJIRDC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
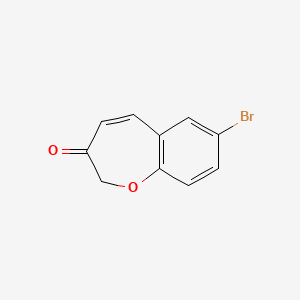
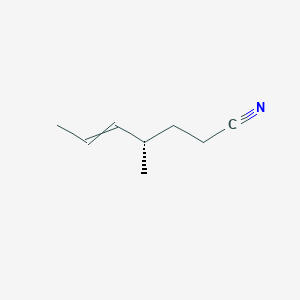
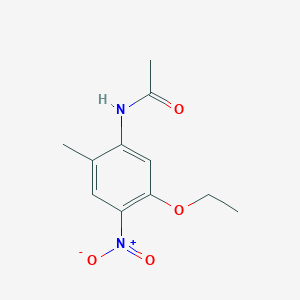

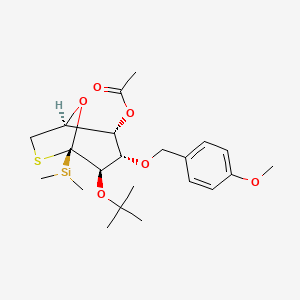
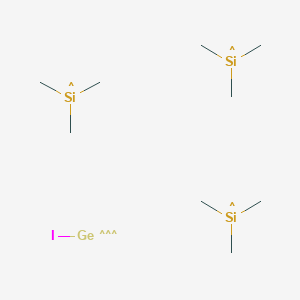
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
